molecular formula C7H11NO3 B12888326 (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid CAS No. 771468-58-7

(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

Cat. No.: B12888326
CAS No.: 771468-58-7
M. Wt: 157.17 g/mol
InChI Key: FEAQDXAQQWQSCO-YFKPBYRVSA-N
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Description

(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid is a chiral compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the oxazole ring can be formed through cyclization reactions involving dehydrating agents or catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the oxazole ring.

Scientific Research Applications

(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Similar Compounds

  • **(4R)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxy

Properties

CAS No.

771468-58-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

FEAQDXAQQWQSCO-YFKPBYRVSA-N

Isomeric SMILES

CCCC1=N[C@@H](CO1)C(=O)O

Canonical SMILES

CCCC1=NC(CO1)C(=O)O

Origin of Product

United States

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